molecular formula C8H11ClFN B2954027 2-Fluoro-4-methylbenzylamine hydrochloride CAS No. 1214334-14-1

2-Fluoro-4-methylbenzylamine hydrochloride

Cat. No.: B2954027
CAS No.: 1214334-14-1
M. Wt: 175.63
InChI Key: JMVDQWKAMPXJAI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzylamine hydrochloride typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-fluoro-4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or an amine to form 2-fluoro-4-methylbenzylamine.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Fluoro-4-methylbenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzylamine hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-α-methylbenzylamine: Similar structure but lacks the hydrochloride salt form.

    4-Methylbenzylamine: Lacks the fluorine substitution.

    2-Fluorobenzylamine: Lacks the methyl substitution.

Uniqueness

2-Fluoro-4-methylbenzylamine hydrochloride is unique due to the presence of both fluorine and methyl substitutions on the benzene ring, combined with the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVDQWKAMPXJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-14-1
Record name (2-fluoro-4-methylphenyl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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